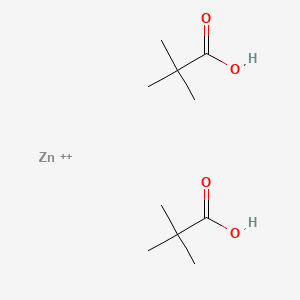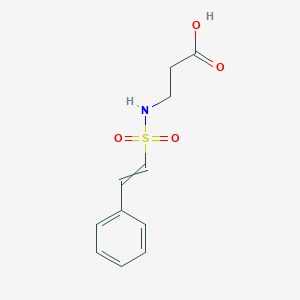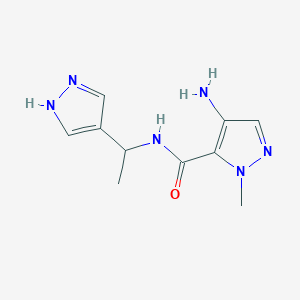
zinc;2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2,2-dimethylpropanoic acid, also known as zinc pivalate, is a zinc salt of 2,2-dimethylpropanoic acid (pivalic acid). This compound is of significant interest due to its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc pivalate can be synthesized through the reaction of pivalic acid with zinc oxide or zinc carbonate. The reaction typically involves heating pivalic acid with zinc oxide or zinc carbonate in a suitable solvent, such as ethanol, under reflux conditions. The reaction can be represented as follows:
2,2-Dimethylpropanoic acid+Zinc oxide→Zinc pivalate+Water
Industrial Production Methods
Industrial production of zinc pivalate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc pivalate undergoes various chemical reactions, including:
Oxidation: Zinc pivalate can be oxidized to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to form zinc metal and pivalic acid.
Substitution: Zinc pivalate can undergo substitution reactions where the pivalate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Zinc oxide and carbon dioxide.
Reduction: Zinc metal and pivalic acid.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Zinc pivalate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in enzyme inhibition and as a zinc source in biological systems.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Used in the production of coatings, adhesives, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism by which zinc pivalate exerts its effects involves the release of zinc ions, which can interact with various molecular targets. Zinc ions play a crucial role in enzyme catalysis, protein structure stabilization, and cellular signaling pathways. The pivalate group helps in the controlled release of zinc ions, enhancing the compound’s effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc acetate
- Zinc stearate
- Zinc oleate
- Zinc palmitate
Uniqueness
Zinc pivalate is unique due to its high stability and controlled release of zinc ions. Compared to other zinc carboxylates, zinc pivalate has a more defined structure and predictable reactivity, making it suitable for specific applications where stability and controlled zinc release are crucial.
Propriétés
Formule moléculaire |
C10H20O4Zn+2 |
|---|---|
Poids moléculaire |
269.6 g/mol |
Nom IUPAC |
zinc;2,2-dimethylpropanoic acid |
InChI |
InChI=1S/2C5H10O2.Zn/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2 |
Clé InChI |
HQBBDVUXOOMFQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid](/img/structure/B11815928.png)

![Racemic-(5S,9S)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B11815940.png)
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11815942.png)

![8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate](/img/structure/B11815946.png)


![methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate](/img/structure/B11815960.png)

![3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B11815984.png)

![[(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815995.png)

